molecular formula C6H6N4S B093558 6-Mercapto-9-methylpurine CAS No. 1006-20-8

6-Mercapto-9-methylpurine

Cat. No. B093558
CAS RN: 1006-20-8
M. Wt: 166.21 g/mol
InChI Key: HDAZBCXPLJHIIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

6-Mercapto-9-methylpurine derivatives have been synthesized as disulfide, Schiff base, Oxadiazole, and amide products . These compounds have shown anti-proliferative effects against various cancer cells .


Molecular Structure Analysis

The molecular formula of 6-Mercapto-9-methylpurine is C6H6N4S. Its molecular weight is 166.21 g/mol.


Chemical Reactions Analysis

6-Mercapto-9-methylpurine competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is itself converted to thioinosinic acid (TIMP) . TIMP inhibits several reactions involving inosinic acid (IMP), including the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) via adenylosuccinate (SAMP) .


Physical And Chemical Properties Analysis

The molecular formula of 6-Mercapto-9-methylpurine is C6H6N4S. Its molecular weight is 166.21 g/mol. The empirical formula of a related compound, 6-Mercapto-9-(methylpropionate)-purine, is C9H10N4O2S, and its molecular weight is 238.27 .

Scientific Research Applications

Mechanism of Action

Target of Action

6-Mercapto-9-methylpurine, also known as 9-Methyl-6-thiopurine, primarily targets the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleic acid synthesis .

Mode of Action

The compound competes with hypoxanthine and guanine for HGPRTase and is converted into thioinosinic acid (TIMP) . TIMP then inhibits several reactions involving inosinic acid (IMP), such as the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) .

Biochemical Pathways

The inhibition of these reactions disrupts the purine nucleotide synthesis and metabolism, leading to a decrease in the production of DNA and RNA . This disruption is particularly detrimental to rapidly dividing cells, such as cancer cells .

Pharmacokinetics

The bioavailability of 6-Mercapto-9-methylpurine ranges from 5 to 37% . It is metabolized by xanthine oxidase and has an elimination half-life of 60 to 120 minutes . Its active metabolites have a longer half-life . The compound is primarily excreted through the kidneys .

Result of Action

The action of 6-Mercapto-9-methylpurine results in the inhibition of nucleic acid synthesis, leading to cell death . This makes it effective against diseases characterized by rapid cell division, such as acute lymphocytic leukemia .

Action Environment

The action, efficacy, and stability of 6-Mercapto-9-methylpurine can be influenced by various environmental factors. For instance, individuals with a genetic deficiency in thiopurine S-methyltransferase, an enzyme involved in the metabolism of this compound, are at a higher risk of side effects . Furthermore, the compound’s action can be affected by the presence of other drugs, disease states, and individual patient characteristics .

Safety and Hazards

The safety data sheet for a related compound, 6-Mercapto-9-methylpurine monohydrate, indicates that it is harmful if swallowed and causes skin and eye irritation . It may cause respiratory irritation and is suspected of causing genetic defects and damaging fertility or the unborn child .

properties

IUPAC Name

9-methyl-3H-purine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c1-10-3-9-4-5(10)7-2-8-6(4)11/h2-3H,1H3,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAZBCXPLJHIIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1NC=NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40143420
Record name 6H-Purine-6-thione, 1,9-dihydro-9-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Mercapto-9-methylpurine

CAS RN

1006-20-8
Record name 9-Methyl-6-mercaptopurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Methyl-6-thiopurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7841
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6H-Purine-6-thione, 1,9-dihydro-9-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-MERCAPTO-9-METHYLPURINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6H-PURINE-6-THIONE, 1,9-DIHYDRO-9-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MTB93BBD56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Mercapto-9-methylpurine
Reactant of Route 2
6-Mercapto-9-methylpurine
Reactant of Route 3
6-Mercapto-9-methylpurine
Reactant of Route 4
6-Mercapto-9-methylpurine
Reactant of Route 5
6-Mercapto-9-methylpurine
Reactant of Route 6
6-Mercapto-9-methylpurine

Q & A

Q1: Why is the study of 9-Methyl-6-thiopurine relevant to understanding 6-thiopurine metabolism?

A1: The research article investigates the formation and reactivity of purine-6-sulfenic acid, a proposed active metabolite of 6-thiopurine []. To better understand the behavior of this unstable sulfenic acid, researchers synthesized and studied structurally similar compounds, including 9-Methyl-6-thiopurine. By comparing the stability and reactivity of these analogs, researchers gained insights into the potential role of purine-6-sulfenic acid in the metabolic activation and subsequent binding of 6-thiopurine to liver proteins.

Q2: What did the researchers learn about the stability of 9-Methyl-6-thiopurine, and how does this relate to the study of 6-thiopurine?

A2: The study demonstrated that 9-Methyl-6-thiopurine, similar to its parent compound 6-thiopurine, forms a sulfenic acid derivative (9-Methyl-purine-6-sulfenic acid) that exhibits unique pH-dependent stability []. This finding is significant because it suggests that the reactive sulfenic acid metabolite of 6-thiopurine might also exhibit similar pH-dependent stability. This information is crucial for understanding the pharmacokinetics and pharmacodynamics of 6-thiopurine, potentially influencing its efficacy and safety profile within the body.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.